Anti-HIV Activity: Platanic Acid Matches Betulinic Acid Potency with Superior Therapeutic Index
In a direct head-to-head comparison, platanic acid demonstrated comparable anti-HIV-1 potency to betulinic acid, but with a more favorable therapeutic index. Platanic acid inhibited HIV-1 replication in acutely infected H9 lymphocyte cells with an EC50 value of 1.7 µg/mL, while its cytotoxicity against uninfected H9 cells yielded an IC50 of 21.8 µg/mL, resulting in a therapeutic index of 12.8 [1]. This selectivity profile is significant for evaluating its potential as an antiviral lead.
| Evidence Dimension | Anti-HIV-1 replication inhibition and therapeutic index |
|---|---|
| Target Compound Data | EC50 = 1.7 µg/mL; IC50 = 21.8 µg/mL; Therapeutic Index = 12.8 |
| Comparator Or Baseline | Betulinic acid (same study, data not fully extractable but platanic acid noted as comparable) |
| Quantified Difference | Therapeutic Index of 12.8 for platanic acid |
| Conditions | H9 lymphocyte cells acutely infected with HIV-1 |
Why This Matters
This data positions platanic acid as a viable starting point for antiviral development with a defined selectivity window.
- [1] Fujioka T, Kashiwada Y, Kilkuskie RE, et al. Anti-AIDS agents, 11. Betulinic acid and platanic acid as anti-HIV principles from Syzigium claviflorum, and the anti-HIV activity of structurally related triterpenoids. *Journal of Natural Products*. 1994;57(2):243-247. View Source
